molecular formula C9H11NO5S B309093 methyl 2-hydroxy-5-(methanesulfonamido)benzoate

methyl 2-hydroxy-5-(methanesulfonamido)benzoate

Cat. No.: B309093
M. Wt: 245.25 g/mol
InChI Key: ATVHLMIJCMVKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-hydroxy-5-(methanesulfonamido)benzoate is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzoic acid and contains both hydroxyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-hydroxy-5-(methanesulfonamido)benzoate can be synthesized through the esterification of methyl gentisate with long-chain fatty acids . The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 2-hydroxy-5-(methylsulfonamido)benzoate may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-5-(methanesulfonamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydroxyl and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of methyl 2-oxo-5-(methylsulfonamido)benzoate.

    Reduction: Formation of methyl 2-hydroxy-5-(methylamino)benzoate.

    Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-hydroxy-5-(methanesulfonamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-(methylsulfonamido)benzoate involves its interaction with specific molecular targets and pathways:

    Tyrosinase Inhibition: The compound inhibits the enzyme tyrosinase, which is involved in the conversion of tyrosine to melanin.

    Anti-inflammatory Effects: The sulfonamide group may interact with inflammatory mediators, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

methyl 2-hydroxy-5-(methanesulfonamido)benzoate can be compared with other similar compounds, such as:

    Methyl 2-hydroxy-5-(methylamino)benzoate: Similar structure but with an amino group instead of a sulfonamide group.

    Methyl 2-hydroxy-5-(ethylsulfonamido)benzoate: Similar structure but with an ethyl group instead of a methyl group on the sulfonamide.

    Methyl 2-hydroxy-5-(methylsulfonyl)benzoate: Similar structure but with a sulfonyl group instead of a sulfonamide group.

These comparisons highlight the unique properties of methyl 2-hydroxy-5-(methylsulfonamido)benzoate, particularly its potential as a tyrosinase inhibitor and its applications in various fields.

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 2-hydroxy-5-(methanesulfonamido)benzoate

InChI

InChI=1S/C9H11NO5S/c1-15-9(12)7-5-6(3-4-8(7)11)10-16(2,13)14/h3-5,10-11H,1-2H3

InChI Key

ATVHLMIJCMVKOS-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-amino-2-hydroxybenzoate (9.58 g, 57.3 mmol) in DCM (150 ml), pyridine (9.27 ml, 115 mmol) was added followed by methanesulfonyl chloride (4.47 ml, 57.3 mmol). The reaction mixture was stirred at RT for 4 hours. Water (50 ml) and HCl 6M (15 ml) were added, and the resulting precipitate was collected by filtration, washed with water and dried to give methyl 2-hydroxy-5-(methylsulfonamido)benzoate (13 g, 53.0 mmol, 92% yield, MS/ESI+ 246.0 [MH]+).
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
9.27 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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